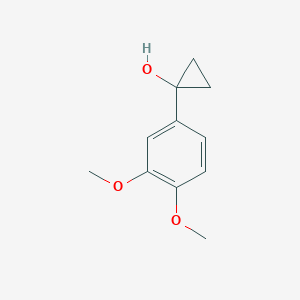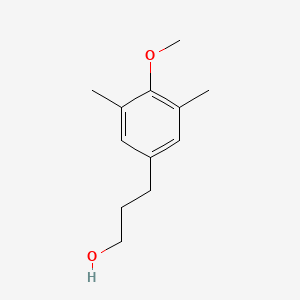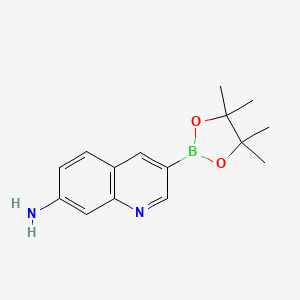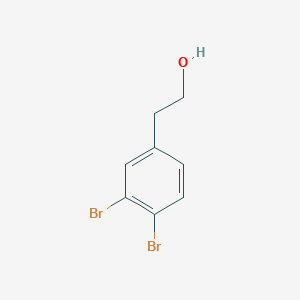
2-(3,4-Dibromophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dibromophenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at the 3 and 4 positions, and an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromophenyl)ethan-1-ol typically involves the bromination of phenylethanol. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions must be carefully controlled to ensure selective bromination at the 3 and 4 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dibromophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenylethanol.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4-dibromobenzaldehyde or 3,4-dibromobenzoic acid.
Reduction: Formation of phenylethanol.
Substitution: Formation of 3,4-diaminophenylethanol or 3,4-dithiophenylethanol.
Applications De Recherche Scientifique
2-(3,4-Dibromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of bromine.
2-(3,4-Difluorophenyl)ethan-1-ol: Similar structure but with fluorine atoms instead of bromine.
2-(3,4-Diiodophenyl)ethan-1-ol: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-(3,4-Dibromophenyl)ethan-1-ol is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and different electronic effects compared to its chloro, fluoro, and iodo analogs. These properties make it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H8Br2O |
|---|---|
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
2-(3,4-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 |
Clé InChI |
OWDASAFHIBPBSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCO)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)
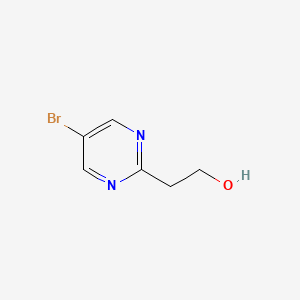
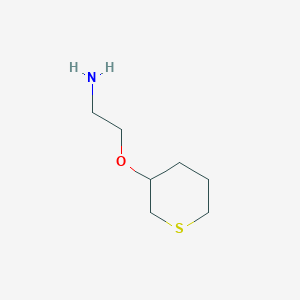
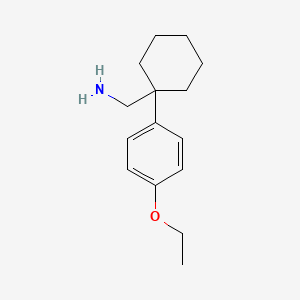
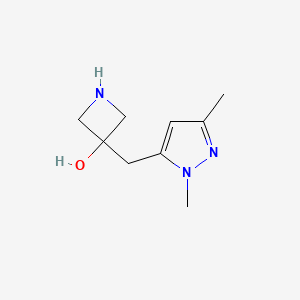
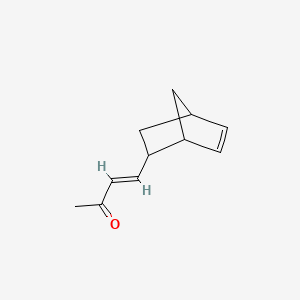
![1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one](/img/structure/B13588984.png)
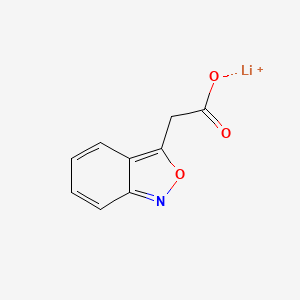
amine](/img/structure/B13589002.png)
